![molecular formula C9H17Cl2N3 B13509215 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is a chemical compound with a complex structure that includes a cycloheptane ring fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the cycloheptane ring followed by the introduction of the pyrazole moiety. The final product is often purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for mixing, heating, and cooling, as well as advanced purification methods to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine dihydrochloride
- 3-bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one
Uniqueness
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is unique due to its specific ring structure and the presence of both cycloheptane and pyrazole moieties. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C9H17Cl2N3 |
|---|---|
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-8-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9-7(6-11-12)4-2-3-5-8(9)10;;/h6,8H,2-5,10H2,1H3;2*1H |
Clé InChI |
VBGZAZFHLKSBPU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCCC2N)C=N1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


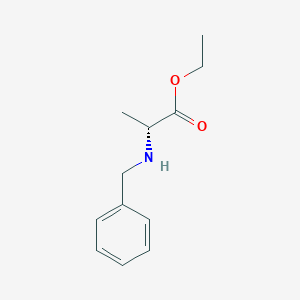
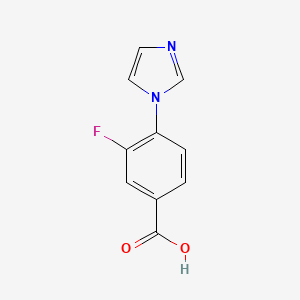
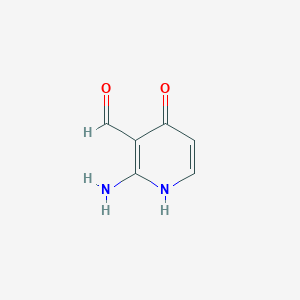
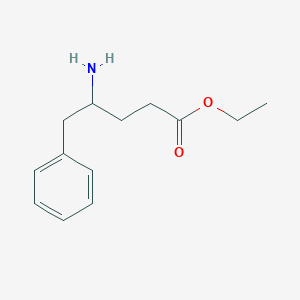
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
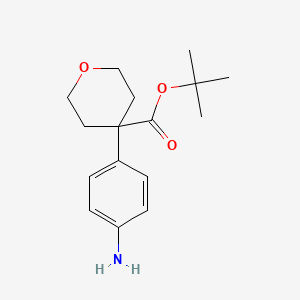
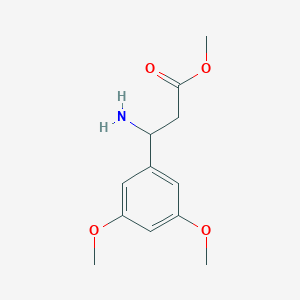
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
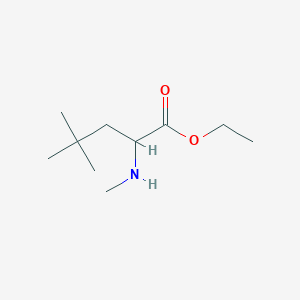


![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
